molecular formula C9H14F6O2 B13420359 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol CAS No. 34844-46-7

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol

Katalognummer: B13420359
CAS-Nummer: 34844-46-7
Molekulargewicht: 268.20 g/mol
InChI-Schlüssel: MYLMNOAFAYNVFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol is a chemical compound known for its unique structure and properties. It is a derivative of hexanediol, characterized by the presence of trifluoromethyl groups and a trifluoro substitution, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol typically involves the reaction of 5,5-dimethyl-2,4-hexanedione with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with similar structural features but different reactivity.

    2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene: Another compound with trifluoromethyl groups, used in different chemical applications.

Uniqueness

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol stands out due to its specific combination of trifluoromethyl groups and hexanediol backbone, which imparts unique chemical and physical properties

Eigenschaften

CAS-Nummer

34844-46-7

Molekularformel

C9H14F6O2

Molekulargewicht

268.20 g/mol

IUPAC-Name

1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)hexane-2,4-diol

InChI

InChI=1S/C9H14F6O2/c1-6(2,3)5(16)4-7(17,8(10,11)12)9(13,14)15/h5,16-17H,4H2,1-3H3

InChI-Schlüssel

MYLMNOAFAYNVFZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(CC(C(F)(F)F)(C(F)(F)F)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.